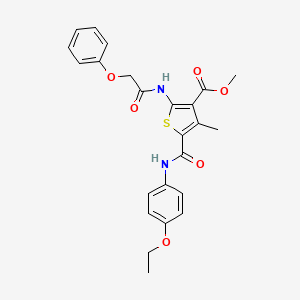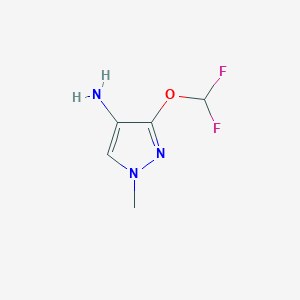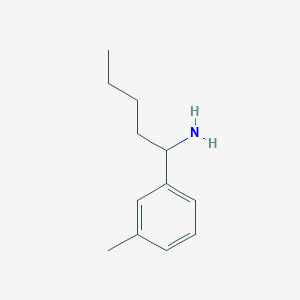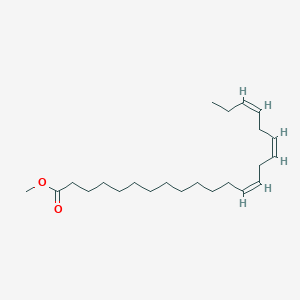
cis-13,16,19-Docosatrienoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-13,16,19-Docosatrienoic acid methyl ester: is a rare omega-3 fatty acid ester. It is an esterified form of docosatrienoic acid, which is not commonly found in normal phospholipid polyunsaturated fatty acid pools . This compound has a molecular formula of C23H40O2 and a molecular weight of 348.56 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-13,16,19-Docosatrienoic acid methyl ester typically involves the esterification of docosatrienoic acid. This can be achieved through the reaction of docosatrienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid .
Industrial Production Methods: the general approach would involve large-scale esterification processes under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-13,16,19-Docosatrienoic acid methyl ester can undergo oxidation reactions, particularly at the double bonds.
Reduction: The ester can be reduced to its corresponding alcohol.
Substitution: The ester group can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents can be employed for substitution reactions.
Major Products:
Oxidation: Products include epoxides and hydroxylated derivatives.
Reduction: The primary alcohol form of the compound.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: cis-13,16,19-Docosatrienoic acid methyl ester is used as a reference standard in analytical chemistry for the identification and quantification of omega-3 fatty acids .
Biology: In biological research, this compound is studied for its role in cellular processes and its potential anti-inflammatory properties .
Medicine: Research in medicine focuses on its potential therapeutic effects, particularly in the modulation of inflammatory pathways .
Industry: In the industrial sector, it is used in the formulation of specialized lipid-based products .
Mechanism of Action
The mechanism of action of cis-13,16,19-Docosatrienoic acid methyl ester involves its interaction with cellular lipid membranes and enzymes. It inhibits the binding of leukotriene B4 to neutrophils, which plays a role in inflammatory responses . The compound’s ester form enhances its lipid solubility, making it more effective in certain formulations .
Comparison with Similar Compounds
- cis-13,16-Docasadienoic acid methyl ester
- cis-7,10,13,16-Docosatetraenoic acid methyl ester
Comparison:
- cis-13,16,19-Docosatrienoic acid methyl ester is unique due to its specific double bond configuration, which influences its biological activity and solubility properties .
- cis-13,16-Docasadienoic acid methyl ester has fewer double bonds, which may affect its reactivity and biological functions .
- cis-7,10,13,16-Docosatetraenoic acid methyl ester has an additional double bond, which can alter its chemical behavior and interactions .
Properties
Molecular Formula |
C23H40O2 |
|---|---|
Molecular Weight |
348.6 g/mol |
IUPAC Name |
methyl (13Z,16Z,19Z)-docosa-13,16,19-trienoate |
InChI |
InChI=1S/C23H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11H,3,6,9,12-22H2,1-2H3/b5-4-,8-7-,11-10- |
InChI Key |
RXNIYBHTXVTSAK-YSTUJMKBSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCCCCCC(=O)OC |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


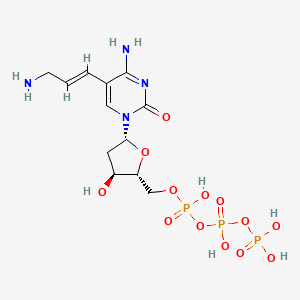

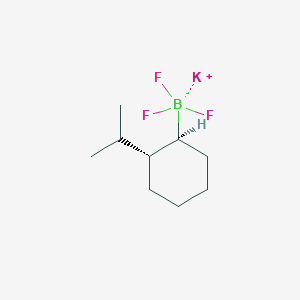

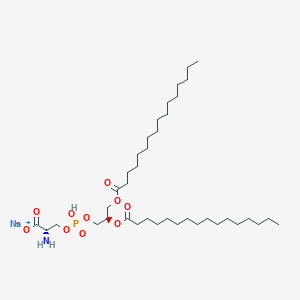

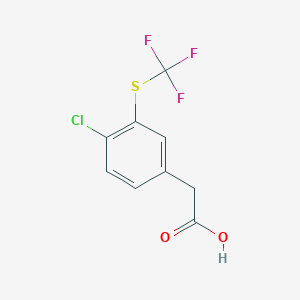

![(3aR,9bS)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indol-8-ol;hydrobromide](/img/structure/B12063517.png)


